![molecular formula C13H17NO B2747841 3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol CAS No. 1436265-41-6](/img/structure/B2747841.png)
3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol is a versatile chemical compound with a unique structure that includes an ethyl group, a prop-2-ynyl group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol typically involves the reaction of ethylamine with propargyl bromide to form an intermediate, which is then reacted with a phenol derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethyl and prop-2-ynyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases such as sodium hydroxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol moiety can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol moiety can interact with enzymes and receptors, potentially modulating their activity. The ethyl and prop-2-ynyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol include other phenol derivatives and compounds with similar functional groups, such as:
- 3-[1-[Methyl(prop-2-ynyl)amino]ethyl]phenol
- 3-[1-[Ethyl(but-2-ynyl)amino]ethyl]phenol
- 3-[1-[Ethyl(prop-2-ynyl)amino]propyl]phenol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
3-[1-[ethyl(prop-2-ynyl)amino]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-9-14(5-2)11(3)12-7-6-8-13(15)10-12/h1,6-8,10-11,15H,5,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXQDJPAFBWKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#C)C(C)C1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B2747758.png)
![methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}benzoate](/img/structure/B2747759.png)
![1-[(2-methyl-1H-indol-5-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2747760.png)
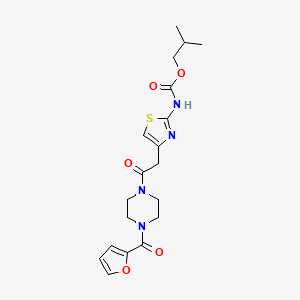
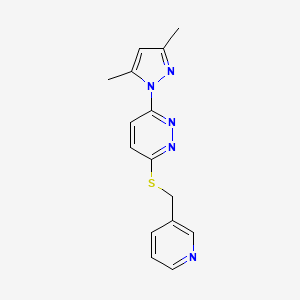
![3-[(3-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2747763.png)
![(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2747766.png)
![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)
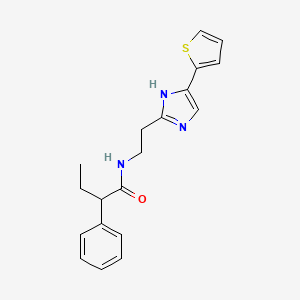
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)
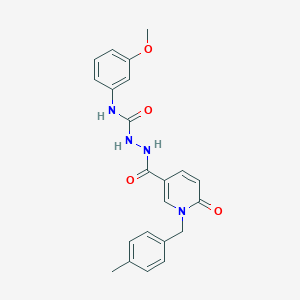
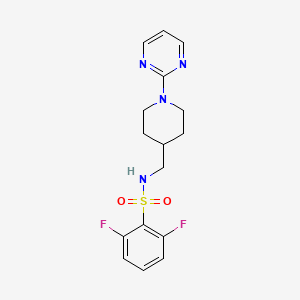
![Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2747780.png)
![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2747781.png)
